molecular formula C7H13NO B6205554 8-methyl-2-oxa-6-azaspiro[3.4]octane CAS No. 2110933-59-8

8-methyl-2-oxa-6-azaspiro[3.4]octane

Cat. No.: B6205554
CAS No.: 2110933-59-8
M. Wt: 127.2
InChI Key:
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Description

8-Methyl-2-oxa-6-azaspiro[34]octane is a spirocyclic compound that features a unique structure combining an oxetane ring and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-2-oxa-6-azaspiro[3.4]octane can be achieved through several routes. One common method involves the annulation of a cyclopentane ring with an oxetane ring. This process typically employs readily available starting materials and conventional chemical transformations. The reaction conditions often include the use of strong bases and heating to facilitate the ring closure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-2-oxa-6-azaspiro[3.4]octane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This involves replacing one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents such as alkyl halides or sulfonates can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while reduction could produce alkanes or amines.

Scientific Research Applications

8-Methyl-2-oxa-6-azaspiro[3.4]octane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-methyl-2-oxa-6-azaspiro[3.4]octane involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound’s unique structure allows it to fit into binding sites that other molecules cannot, making it a valuable tool in drug design and development.

Comparison with Similar Compounds

Similar Compounds

    2-Oxa-6-azaspiro[3.4]octane: This compound is structurally similar but lacks the methyl group at the 8-position.

    2-Oxa-7-azaspiro[3.4]octane: Another similar compound with a different ring structure.

Uniqueness

8-Methyl-2-oxa-6-azaspiro[3.4]octane is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This small structural difference can lead to significant changes in how the compound interacts with other molecules, making it a distinct and valuable compound in research.

Properties

CAS No.

2110933-59-8

Molecular Formula

C7H13NO

Molecular Weight

127.2

Purity

95

Origin of Product

United States

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